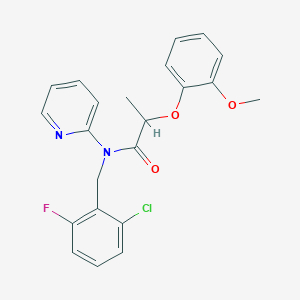![molecular formula C29H23ClFN5O B11333667 {4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-fluorophenyl)methanone](/img/structure/B11333667.png)
{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, substituted with various functional groups that contribute to its biological activity.
Preparation Methods
The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE typically involves multi-step organic reactionsThe final step involves the coupling of the fluorobenzoyl piperazine moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes.
Medicine: It is being investigated for its potential as an anti-cancer agent due to its ability to inhibit protein kinase B (PKB or Akt), a key player in cell proliferation and survival
Mechanism of Action
The primary mechanism of action of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE involves the inhibition of protein kinase B (PKB or Akt). This inhibition occurs through the binding of the compound to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where overactive PKB signaling is a common feature .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit PKB but differ in their substituents, which can affect their potency and selectivity.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a similar core structure but differ in their biological activities and applications. The uniqueness of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C29H23ClFN5O |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
[4-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C29H23ClFN5O/c30-22-8-12-24(13-9-22)36-18-25(20-4-2-1-3-5-20)26-27(32-19-33-28(26)36)34-14-16-35(17-15-34)29(37)21-6-10-23(31)11-7-21/h1-13,18-19H,14-17H2 |
InChI Key |
IYAFBOBSDDZVKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11333592.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11333593.png)
![N-(4-carbamoylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11333606.png)
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B11333611.png)
![5-(3-bromophenyl)-6-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11333615.png)


![N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11333633.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B11333647.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11333655.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide](/img/structure/B11333662.png)
![4-chloro-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B11333679.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11333685.png)
![N-butyl-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11333692.png)
